

sabinene physical and chemical characteristics

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Compound Focus: Sabinene

CAS No.: 3387-41-5

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Core Physical & Chemical Properties

The table below summarizes the fundamental physicochemical properties of **sabinene**.

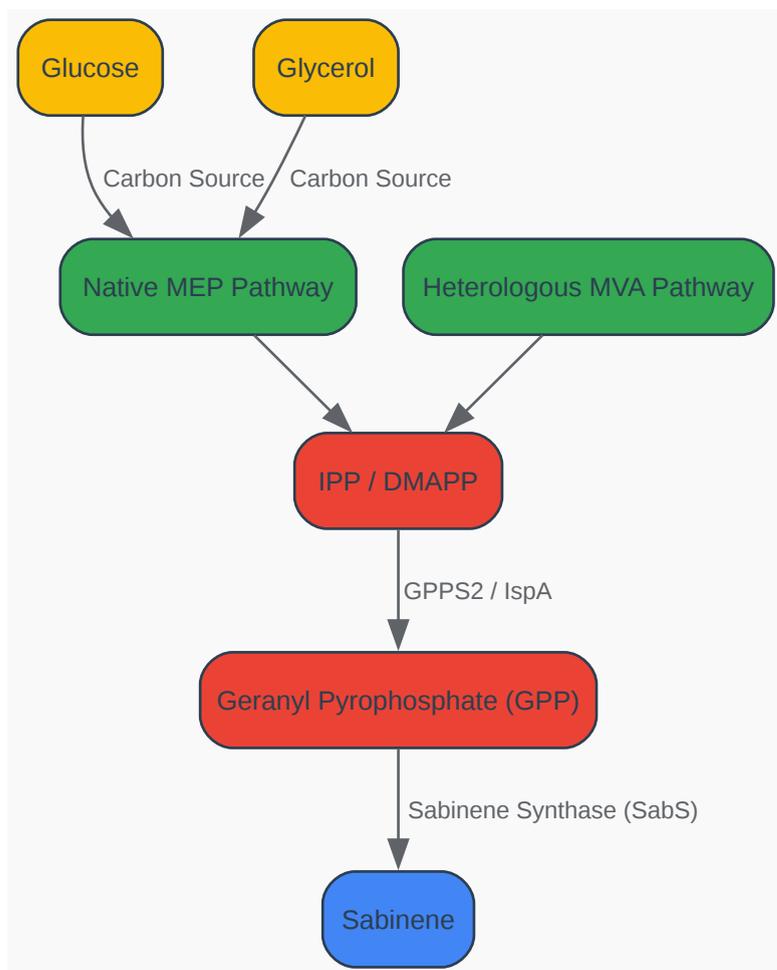
Property	Specification
IUPAC Name	4-methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane [1] [2]
Chemical Formula	C ₁₀ H ₁₆ [1] [2]
Molecular Weight	136.23 g/mol [2]
CAS Registry Number	3387-41-5 [1] [3]
Structure	Bicyclic monoterpene containing a cyclopentane ring fused to a cyclopropane ring [1] [2]
Boiling Point	163 - 164 °C (at 1013 hPa) [2]
Density	0.844 g/cm ³ at 20°C [2]
Flash Point	98.6°F / 37°C [3]
Odor Profile	Woody, spicy, peppery, citrusy, piney [2] [3] [4]

Property	Specification
Appearance	Colorless liquid [3]

Biosynthesis and Microbial Production

Sabinene is a bicyclic monoterpene biosynthesized from the universal terpenoid precursor, **geranyl pyrophosphate (GPP)** [5] [2]. The key enzyme catalyzing the formation of the **sabinene** carbon skeleton is **sabinene synthase (SabS)** [5] [2].

For sustainable and scalable production, microbial synthesis in engineered *Escherichia coli* has been established as a viable alternative to plant extraction [5] [6]. The biosynthetic pathway can be assembled using either the native methylerythritol 4-phosphate (MEP) pathway or a heterologous mevalonate (MVA) pathway to produce the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) [2] [6]. The following diagram illustrates the complete biosynthetic pathway in a recombinant *E. coli* host.



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Visual summary of **sabinene** biosynthesis pathway in engineered *E. coli* [2] [6]

Key strategies for optimizing microbial production include:

- **Enhancing GPP Supply:** The native *E. coli* enzyme IspA produces a mixture of prenyl diphosphates. Expressing a heterologous **GPPS2** gene from *Abies grandis* (Grand fir), a dedicated geranyl diphosphate synthase, significantly improves GPP flux toward **sabinene** production [6].
- **Pathway Selection:** Employing a heterologous **MVA pathway** in *E. coli* can bypass regulatory limitations of the native MEP pathway, leading to a substantial (approximately 20-fold) increase in **sabinene** titer compared to strains using only the MEP pathway [6].
- **Fermentation Optimization:** Fed-batch fermentation with optimized media (e.g., using glycerol as a carbon source) has achieved high-density cultivation, reaching **sabinene** concentrations of **2.65 g/L** with a conversion efficiency of 3.49% (g/g) from glycerol [6].

Experimental Protocols for Bioactivity Assessment

Here are detailed methodologies from key studies investigating **sabinene**'s bioactivity.

Protocol 1: Assessing Neuroprotective Effects in a Mouse Model

This protocol evaluates **sabinene**'s effects on memory and neuroinflammation [7].

- **1. Animal Model & Groups:** Use adult mice (e.g., 6-8 weeks old). Divide into groups (n=6-10): Vehicle control (saline), LPS-only group, **sabinene** pretreatment groups (e.g., 5, 10, 20 mg/kg, p.o.), and a positive control group (e.g., donepezil 1 mg/kg, p.o.).
- **2. Induction & Dosing:** Administer **sabinene** or vehicle orally. After 30 minutes, inject LPS (0.5 mg/kg, i.p.) to all groups except the vehicle control. Repeat this regimen daily for 7 days.
- **3. Behavioral Testing:** On day 7, conduct behavioral assays:
 - **Y-Maze Test:** Assess spatial working memory by allowing free exploration of a Y-shaped maze for 8 minutes. Record arm entries and calculate spontaneous alternation behavior (%).
 - **Novel Object Recognition Test:** Evaluate non-spatial memory in an open field. After a training session with two identical objects, one object is replaced with a novel one. The time spent exploring each object is recorded, and a discrimination index is calculated.
- **4. Tissue Collection & Biochemical Analysis:** Euthanize animals and dissect the prefrontal cortex and hippocampus.
 - **Neuroinflammation:** Quantify TNF- α and IL-6 levels using ELISA.
 - **Oxidative Stress:** Measure malondialdehyde (MDA), glutathione (GSH), glutathione peroxidase (GPx), and nitrite levels via colorimetric/fluorometric assays.
 - **Cholinergic Function:** Analyze acetylcholinesterase (AChE) activity using Ellman's method.
 - **Histopathology:** Examine neuronal damage in brain sections using Nissl staining or H&E.

Protocol 2: Investigating Anti-Atrophy Effects in Skeletal Muscle

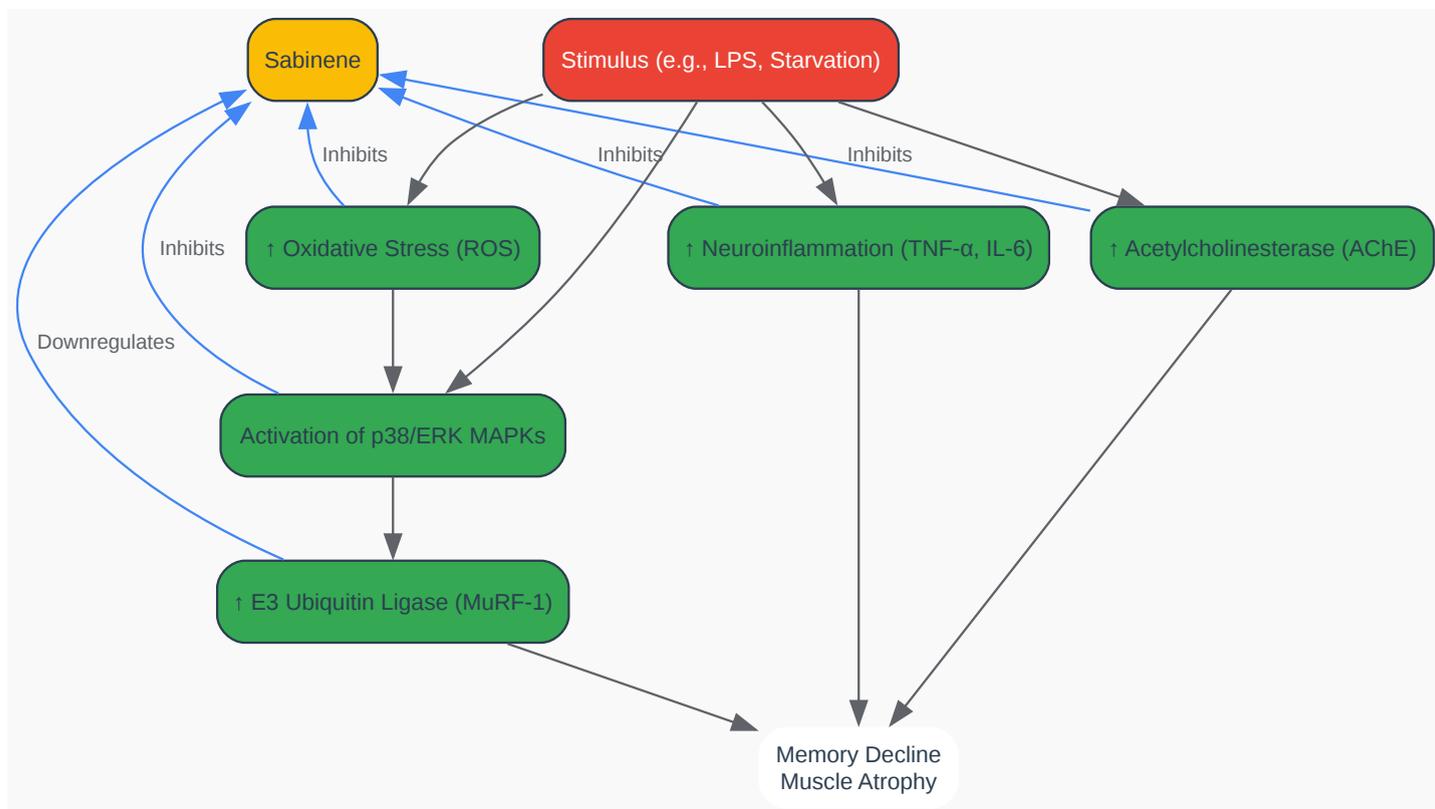
This protocol examines **sabinene**'s role in inhibiting starvation-induced muscle atrophy in vitro and in vivo [8].

- **In Vitro Model (L6 Myotubes):**
 - **1. Cell Culture & Differentiation:** Culture rat L6 myoblasts in high-glucose Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS). Differentiate myoblasts into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

- **2. Atrophy Induction & Treatment:** Induce atrophy by incubating myotubes in low-glucose, serum-free DMEM (starvation) for 18 hours. Co-treat with **sabinene** (10-300 μM) or an ROS inhibitor (NAC, 1 mM) as a control.
- **3. Outcome Measurements:**
 - **Myotube Diameter:** Capture images under a microscope. Measure the diameter at multiple random points per myotube.
 - **Protein Analysis:** Perform Western blotting to analyze MuRF-1 protein expression and phosphorylation of p38 MAPK and ERK1/2.
 - **Reactive Oxygen Species (ROS):** Measure intracellular ROS levels using a fluorescent probe (e.g., DCFH-DA) via fluorometry or fluorescence microscopy.
- **In Vivo Model (Fasted Rats):**
 - **1. Model & Dosing:** Use rats fasted for 2 days to induce muscle atrophy. Administer **sabinene** (e.g., 6.4 mg/kg body weight) orally once daily during the fasting period.
 - **2. Tissue Analysis:** After sacrifice, isolate the gastrocnemius muscle.
 - **Muscle Fiber Size:** Measure cross-sectional area from histopathological sections.
 - **Molecular Marker:** Analyze MuRF-1 expression via Western blot or immunohistochemistry.

Molecular Mechanisms of Action

The proposed mechanisms of action for **sabinene**, based on recent studies, are summarized in the diagram below.



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*Proposed molecular mechanisms underlying **sabinene**'s neuroprotective and anti-atrophy effects [7] [8]*

Toxicological and Safety Data

Current toxicological assessments indicate a favorable safety profile for **sabinene**:

- **Genotoxicity:** **Sabinene** was found to be **non-mutagenic** in a bacterial reverse mutation assay (Ames test) and **non-clastogenic** in an in vitro micronucleus test using human peripheral blood lymphocytes [1].
- **Repeated Dose Toxicity:** While specific data for **sabinene** is limited, a read-across risk assessment using the structurally related compound **camphene** (CAS # 79-92-5) determined a Margin of Exposure (MOE) of 166,660 for **sabinene** at current use levels, which is considered sufficient. The systemic exposure to **sabinene** (0.5 µg/kg/day) is also below the Threshold of Toxicological Concern (TTC) for Cramer Class I compounds (30 µg/kg/day) [1].

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